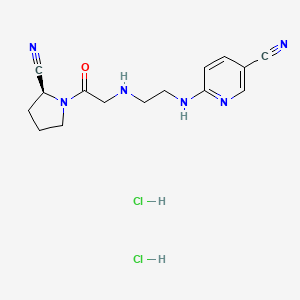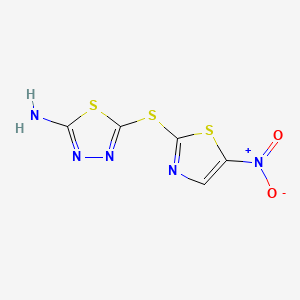![molecular formula C23H24FNO4 B1663776 6-[[3-Fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-methylquinolin-2-one CAS No. 140841-32-3](/img/structure/B1663776.png)
6-[[3-Fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-methylquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZD-2138 is a potent and selective inhibitor of the enzyme 5-lipoxygenase. This enzyme is involved in the metabolism of arachidonic acid to leukotrienes, which are inflammatory mediators. ZD-2138 has shown significant potential in treating conditions such as asthma and arthritis by inhibiting the production of leukotrienes .
Scientific Research Applications
ZD-2138 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of 5-lipoxygenase and its role in the metabolism of arachidonic acid.
Biology: Helps in understanding the biological pathways involving leukotrienes and their role in inflammation.
Medicine: Potential therapeutic agent for treating inflammatory diseases such as asthma and arthritis.
Industry: Used in the development of new anti-inflammatory drugs and as a reference compound in drug discovery
Preparation Methods
The synthesis of ZD-2138 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its activity. The synthetic route typically involves:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial production methods often involve optimizing these steps to increase yield and purity while reducing costs and environmental impact .
Chemical Reactions Analysis
ZD-2138 undergoes various chemical reactions, including:
Oxidation: ZD-2138 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on ZD-2138, potentially altering its activity.
Substitution: Substitution reactions are used in the synthesis of ZD-2138 to introduce specific functional groups necessary for its inhibitory activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Mechanism of Action
ZD-2138 exerts its effects by selectively inhibiting the enzyme 5-lipoxygenase. This inhibition prevents the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation. The molecular targets of ZD-2138 include the active site of 5-lipoxygenase, where it binds and inhibits the enzyme’s activity. This inhibition disrupts the inflammatory signaling pathways, leading to reduced production of inflammatory mediators .
Comparison with Similar Compounds
ZD-2138 is unique in its high selectivity and potency as a 5-lipoxygenase inhibitor. Similar compounds include:
Rev-5901: Another 5-lipoxygenase inhibitor but with different structural features and potency.
CarbZDNaph and CarbZDChin: Analogues of ZD-2138 with modifications to improve oral potency and selectivity.
ZD-2138 stands out due to its specific inhibition of 5-lipoxygenase, making it a valuable tool in both research and potential therapeutic applications .
properties
CAS RN |
140841-32-3 |
|---|---|
Molecular Formula |
C23H24FNO4 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
6-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-methylquinolin-2-one |
InChI |
InChI=1S/C23H24FNO4/c1-25-21-5-3-16(11-17(21)4-6-22(25)26)15-29-20-13-18(12-19(24)14-20)23(27-2)7-9-28-10-8-23/h3-6,11-14H,7-10,15H2,1-2H3 |
InChI Key |
SLZBEPLWGGRZAY-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CC1=O)C=C(C=C2)COC3=CC(=CC(=C3)C4(CCOCC4)OC)F |
Canonical SMILES |
CN1C2=C(C=CC1=O)C=C(C=C2)COC3=CC(=CC(=C3)C4(CCOCC4)OC)F |
Other CAS RN |
140841-32-3 |
synonyms |
6-((3-fluoro-5-(4-methoxy-3,4,5,6-tetrahydro-2H-pyran-4-yl)phenoxy)methyl)-1-methylquinol-2-one ICI D2138 ICI-D2138 ZD 2138 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



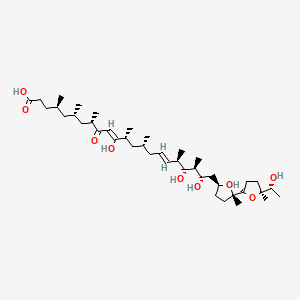
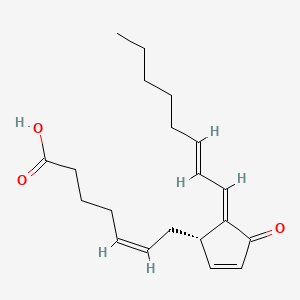
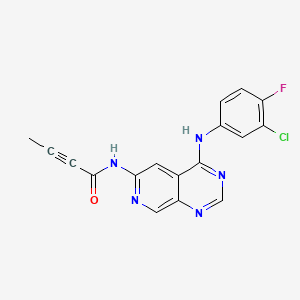
![N-[(Z)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B1663698.png)
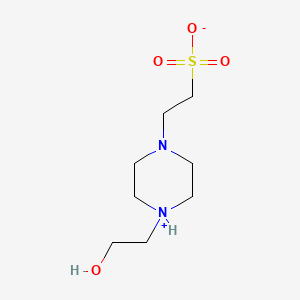
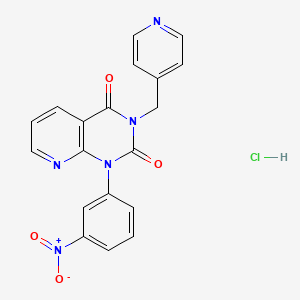
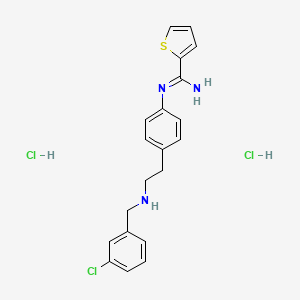

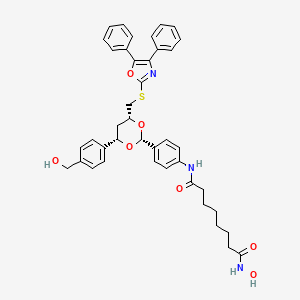
![1-Benzoyl-2-[[trans-4-[[[[2-nitro-4-(trifluoromethyl)phenyl]sulfonyl]amino]methyl]cyclohexyl]carbonyl]hydrazine](/img/structure/B1663707.png)
![2-[(1r,3s)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B1663709.png)
